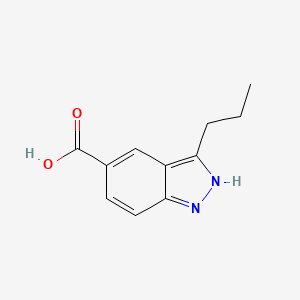

1H-Indazole-5-carboxylic acid, 3-propyl-

Description

Significance of the Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. The unique structural and electronic properties of the indazole nucleus, including its capacity for hydrogen bonding and aromatic interactions, allow for its versatile application in the design of enzyme inhibitors and receptor modulators.

The stability of the indazole core and the facility with which it can be functionalized at various positions make it an attractive starting point for the construction of compound libraries for high-throughput screening. Its presence in numerous clinically approved drugs and investigational compounds underscores its therapeutic potential and solidifies its status as a key building block in drug discovery.

Overview of Indazole Derivatives in Chemical Biology and Drug Discovery Research

The versatility of the indazole scaffold has been extensively leveraged in the development of a multitude of derivatives with a wide range of therapeutic applications. These compounds have demonstrated significant potential in treating a variety of diseases, including cancer, inflammation, and infectious diseases.

Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. For instance, pazopanib (B1684535) and axitinib (B1684631) are two well-known kinase inhibitors containing the indazole moiety that have been approved for the treatment of certain types of cancer. Beyond oncology, indazole-based compounds have shown promise as anti-inflammatory, antibacterial, and antiviral agents. The ability to modify the indazole core at different positions allows for the fine-tuning of the pharmacological profile of the resulting derivatives, enabling the development of highly selective and potent therapeutic agents.

Focus on 1H-Indazole-5-carboxylic acid, 3-propyl- within the Broader Indazole Chemical Space

Within the vast chemical space of indazole derivatives, 1H-Indazole-5-carboxylic acid, 3-propyl- represents a specific entity with potential for further exploration in medicinal chemistry. The presence of a carboxylic acid group at the 5-position offers a handle for various chemical modifications and can contribute to the molecule's pharmacokinetic properties. The propyl group at the 3-position can influence the compound's lipophilicity and its interaction with biological targets.

While specific research on 1H-Indazole-5-carboxylic acid, 3-propyl- is not extensively documented in publicly available literature, its structural motifs are present in various biologically active indazole derivatives. The synthesis of such a compound would likely follow established methodologies for the functionalization of the indazole core. The biological evaluation of this specific molecule could reveal novel activities and contribute to a deeper understanding of the structure-activity relationships within the indazole class of compounds.

Below are data tables detailing the physicochemical properties of the parent compound, 1H-Indazole-5-carboxylic acid, and predicted properties for its 3-propyl derivative, based on the analysis of related structures.

Physicochemical Properties of 1H-Indazole-5-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 162.15 g/mol | sigmaaldrich.com |

| Melting Point | 318-322 °C | sigmaaldrich.com |

| Appearance | Off-white to yellow solid | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

| SMILES | OC(=O)c1ccc2[nH]ncc2c1 | sigmaaldrich.com |

| InChI | 1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | sigmaaldrich.com |

Predicted Physicochemical Properties of 1H-Indazole-5-carboxylic acid, 3-propyl-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| LogP | ~2.5 |

| pKa (Carboxylic Acid) | ~4-5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Properties

IUPAC Name |

3-propyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYATZKHOQZWOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazole 5 Carboxylic Acid, 3 Propyl and Analogous Indazole Carboxylic Acids

General Synthetic Strategies for Indazole Ring Systems

The construction of the indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal chemistry. nih.gov The thermodynamic stability of the 1H-tautomer generally makes it the predominant form over the 2H-indazole. nih.govresearchgate.net A variety of synthetic methods have been developed to create this important scaffold, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Diazotization-Mediated Annulation Approaches for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions represent a foundational and highly effective strategy for the synthesis of 1H-indazole-3-carboxylic acid and its derivatives. bloomtechz.com This method typically involves the transformation of an aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. bloomtechz.com

One established route starts from isatin, which is hydrolyzed with aqueous sodium hydroxide. google.com The resulting intermediate is converted to a diazonium salt, which, after reduction and subsequent acid-catalyzed cyclization of the aryl hydrazine, yields the indazole acid. google.com A more practical and scalable approach for preparing 1H-indazole-3-carboxylic acid esters and amides begins with 2-nitrophenylacetic acid derivatives. semanticscholar.org The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and cyclization. For instance, ethyl 2-aminophenylacetate can be treated with a nitrite (B80452) source in acetic acid to induce diazotization and subsequent cyclization to afford ethyl 1H-indazole-3-carboxylate. semanticscholar.org The efficiency of diazotization in producing 1H-indazole-3-carboxylic acid derivatives has been highlighted as a key synthetic advancement in the field. bloomtechz.com

| Starting Material | Key Reagents | Product | Reference |

| Isatin | 1. NaOH (aq) 2. Diazotization reagents 3. Reducing agent | 1H-Indazole-3-carboxylic acid | google.com |

| 2-Nitrophenylacetic acid derivatives | 1. Fe/NH4Cl or H2/Pd-C (Reduction) 2. NaNO2/AcOH or t-butyl nitrite (Diazotization) | 1H-Indazole-3-carboxylates/carboxamides | semanticscholar.org |

| Ethyl 2-aminophenylacetate | tert-butyl nitrite, Acetic Acid | Ethyl 1H-Indazole-3-carboxylate | semanticscholar.org |

Transition-Metal-Catalyzed Cyclization and C-H Activation Pathways in Indazole Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, offering high efficiency and atom economy. nih.gov These methods, particularly those involving C-H bond activation and cyclization, have been extensively applied to the construction of indazole scaffolds. nih.govnitk.ac.in Catalysts based on rhodium, cobalt, copper, and ruthenium have been prominently featured in these transformations. nih.govnih.gov

Rhodium(III)-catalyzed synthesis is a notable example, where an azobenzene (B91143) C-H bond can add to an aldehyde, followed by a cyclative capture to form N-aryl-2H-indazoles. acs.orgnih.gov This process involves the azo group acting as a directing group to facilitate ortho C-H activation. nih.gov Similarly, Cobalt(III) catalysts can promote C-H bond functionalization, addition to aldehydes, and subsequent cyclization cascades to assemble N-aryl-2H-indazoles from simple starting materials. nih.govnih.govacs.org These reactions are often convergent, assembling the final heterocyclic product in a single step from multiple components. nih.gov

Copper-catalyzed reactions have also been employed, for example, in the synthesis of 2H-indazoles from 2-alkynylazobenzenes via C-N bond formation. nih.govresearchgate.net The choice of metal catalyst can even be used to switch between different cyclization pathways, as seen in the reaction of an arene with both alkyne and triazene (B1217601) functionalities, where a Cu(II) salt promotes indazole formation, while a Ag(I) salt leads to an indole. rsc.org

| Catalyst System | Substrates | Reaction Type | Product Type |

| Rh(III) / Cu(II) | Ethyl benzimidates, Nitrosobenzenes | C-H activation, Intramolecular cascade annulation | 1H-Indazoles |

| [CpRhCl2]2 / AgSbF6 | Azoxy compounds, Diazoesters | Tandem C-H alkylation, Intramolecular decarboxylative cyclization | 3-Acyl-2H-indazoles |

| CpCo(III) complex | Azobenzenes, Aldehydes | C-H functionalization, Addition/cyclization cascade | N-Aryl-2H-indazoles |

| Cu(II) salt | Arene with alkyne and triazene | Oxidative cyclization | 2H-Indazole |

Cascade Reactions for Indazole Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecular architectures like the indazole scaffold. researchgate.net These reactions minimize waste and purification steps, aligning with the principles of green chemistry. Transition-metal-catalyzed processes are often at the heart of these sophisticated transformations.

For example, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation has been used to access 1H-indazoles. nih.gov Similarly, cobalt-catalyzed cascades involving C-H functionalization, addition to aldehydes, and subsequent cyclization provide a one-step synthesis of N-aryl-2H-indazoles. nih.govnih.gov These reactions demonstrate how an initial C-H activation event can trigger a series of transformations leading directly to the final heterocyclic product. nih.gov Another innovative approach involves a Rh(III)-catalyzed [3+2]-spiroannulation reaction, which constructs spirocyclic diazepine (B8756704) indenes through a cascade C-H activation/spiroannulation sequence. acs.org Such cascade strategies are highly valuable for rapidly building molecular complexity from relatively simple precursors. researchgate.net

Targeted Synthesis of Indazole Carboxylic Acid Derivatives

Once the indazole core is formed, the regioselective introduction of substituents is crucial for tailoring the molecule's properties. The synthesis of 1H-Indazole-5-carboxylic acid, 3-propyl- requires precise control over functionalization at both the C-3 and C-5 positions, as well as the introduction of the carboxylic acid moiety.

Regioselective Functionalization at the C-5 Position of 1H-Indazole

Achieving regioselectivity, particularly at the C-5 position of the indazole's benzene ring, can be challenging. Late-stage C-H functionalization is an attractive strategy for this purpose, as it avoids the need for pre-functionalized starting materials. researchgate.net While C-3 functionalization of the pyrazole ring is common, modifying the benzene portion of the scaffold requires different tactics. researchgate.net

Methodologies developed for related heterocyclic systems, such as indoles, provide insight into potential strategies. For instance, the use of directing groups can guide a metal catalyst to a specific C-H bond. mdpi.com Protocols for the regioselective C-4 or C-5 arylation of indoles have been developed using palladium and copper catalysts with a removable pivaloyl-directing group at the C-3 position. mdpi.com Glycine has also been used as a transient directing group for C-4 arylation of indoles. mdpi.com Applying these principles to the indazole system could enable selective functionalization at the C-5 position, which would be a key step toward the target compound. Direct alkylation of the indazole ring itself typically occurs on one of the nitrogen atoms, leading to mixtures of N-1 and N-2 substituted products, making direct C-alkylation more complex. beilstein-journals.orgresearchgate.net

Introduction of the Carboxylic Acid Moiety via Carbon Dioxide Treatment

The introduction of a carboxylic acid group is a common transformation in organic synthesis. For indazole carboxylic acids, a prevalent method is the basic hydrolysis of a corresponding ester precursor. nih.govnih.gov A series of indazoles substituted with ester-containing side chains have been synthesized, and subsequent hydrolysis readily provides the desired carboxylic acids. researchgate.netnih.govnih.gov This two-step approach (ester formation followed by hydrolysis) is a reliable and widely used strategy.

A more direct and atom-economical approach is the direct carboxylation of a suitable precursor using carbon dioxide (CO2) as a C1 source. researchgate.net This strategy is attractive from a sustainability perspective. The synthesis of carboxylic acids via the reaction of olefins with CO2 and H2, promoted by iridium-based catalysts, has been demonstrated. researchgate.net Similarly, highly selective carboxylation of allylic barium reagents with CO2 can produce unsaturated carboxylic acids. researchgate.net To apply this to the synthesis of 1H-Indazole-5-carboxylic acid, one could envision the formation of an organometallic intermediate at the C-5 position of the indazole ring, which would then react with CO2 to install the carboxylic acid group directly. While specific examples for the C-5 carboxylation of indazole using CO2 are not prevalent in the reviewed literature, the general principle is a well-established synthetic tool. researchgate.net

Strategies for Propyl Substitution at the C-3 Position of the Indazole Core

The introduction of alkyl groups, such as a propyl substituent, at the C-3 position of the indazole core is a critical step in the synthesis of many biologically active molecules. Direct C-3 alkylation of an existing indazole ring can be challenging due to the electronic nature of the heterocyclic system. mdpi.com However, several strategies have been developed to achieve this functionalization, often requiring protection of the N1 position followed by a metal-mediated reaction.

One prominent strategy involves the regioselective zincation of an N1-protected indazole. For instance, using bis(2,2,6,6-tetramethylpiperidinyl)zinc (B8334181) (TMP₂Zn), it is possible to metalate the C-3 position of an N-Boc protected indazole. This organozinc intermediate can then undergo a Negishi cross-coupling reaction with an appropriate electrophile, such as propyl iodide or propyl bromide, to introduce the desired alkyl chain. chim.it

Another approach is the Minisci reaction, which involves the addition of a nucleophilic carbon radical to a protonated, electron-deficient indazole. While this method can be used for direct C-3 alkylation, it has been reported to produce very low yields for this specific transformation. mdpi.com More advanced radical-based methods offer alternative pathways. For example, silver-catalyzed intermolecular oxidative C-H amination can lead to the formation of 3-substituted indazole motifs that might be further elaborated. nih.gov

Furthermore, functionalization can be achieved by starting with a precursor that already contains a handle at the C-3 position. For example, a 3-iodo-1H-indazole can be prepared and subsequently used in cross-coupling reactions. mdpi.com While typically used for arylation, modifications of Suzuki or Stille coupling reactions could potentially be adapted for C-C bond formation with alkyl partners.

The table below summarizes various approaches for the functionalization at the C-3 position of the indazole ring.

Table 1: Methodologies for C-3 Position Functionalization of the Indazole Core

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| C3-Zincation & Negishi Coupling | 1. N1-Protection (e.g., Boc) 2. TMP₂Zn 3. Propyl halide, Pd catalyst | High regioselectivity for the C-3 position. | chim.it |

| Radical C3-Nitration | Fe(NO₃)₃, TEMPO, O₂ | Introduces a nitro group at C-3 on 2H-indazoles, which can be a precursor for other functionalities. | chim.it |

| C3-Iodination | I₂, KOH in DMF | Provides a 3-iodoindazole intermediate suitable for subsequent cross-coupling reactions. mdpi.com | mdpi.com |

Advanced Synthetic Protocols and Efficiency Enhancements

The development of efficient and streamlined synthetic routes to indazole carboxylic acid derivatives is of significant interest for pharmaceutical research and development. Traditional multi-step syntheses can be time-consuming and low-yielding. Consequently, advanced protocols focusing on one-step or practical, large-scale syntheses have been devised.

Another practical route improves upon older methods by starting from derivatives of 2-nitrophenylacetic acid. semanticscholar.org This pathway involves the reduction of the nitro group to an amine, followed by diazotization and cyclization. While not a single step, this process has been optimized for large-scale synthesis, addressing limitations of previous methods such as low yields and the formation of oxindole (B195798) byproducts. semanticscholar.org The final step often involves the hydrolysis of an ester or amide precursor to yield the desired carboxylic acid. semanticscholar.org

The table below presents examples of indazole carboxylic acid derivatives synthesized via efficient routes.

Table 2: Examples of Efficient Syntheses of Indazole Carboxylic Acid Derivatives

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted Aniline | In situ diazonium salt formation | 1H-Indazole-3-carboxylic acid derivative | 51-95% | google.com |

| 2-Nitrophenylacetic acid | 1. Fe, NH₄Cl (Reduction) 2. NaNO₂, H⁺ (Diazotization/Cyclization) | 1H-Indazole-3-carboxamides or -carboxylates | High (Optimized for scale) | semanticscholar.org |

Further diversification of the indazole carboxylic acid scaffold is commonly achieved through N-alkylation and amide coupling reactions. These transformations are crucial for modulating the physicochemical and pharmacological properties of the final compounds.

N-Alkylation: Alkylation of the indazole nitrogen can occur at either the N-1 or N-2 position, and achieving selectivity can be a significant challenge. nih.gov Nucleophilic substitution reactions using halo esters in the presence of a base often lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating. nih.govrug.nl A highly selective and scalable methodology for N-1 alkylation has been developed using a reductive amination approach, which reacts the indazole with an aldehyde. nih.govrsc.org This procedure is noted for being practical, broad in scope, and highly selective for the N-1 position, with no detectable N-2 alkylated products. nih.govrsc.org This thermodynamic control provides a robust method for synthesizing N-1 alkyl indazoles suitable for large-scale manufacturing. rsc.org

Amide Coupling: The carboxylic acid group of indazoles is a versatile handle for creating amide derivatives. Standard peptide coupling reagents are effectively used to form the amide bond between the indazole carboxylic acid and a desired amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are commonly employed to activate the carboxylic acid for reaction with an amine. google.comjocpr.com For instance, 1H-Indazole-3-carboxylic acid can be converted to its corresponding acid hydrazide, which can then be coupled with various aryl acids using HATU and diisopropylethylamine (DIPEA) to yield a library of N'-acyl-1H-indazole-3-carbohydrazides. jocpr.com

The table below summarizes common reagents used for amide coupling reactions with indazole carboxylic acids.

Table 3: Reagents for Amide Coupling of Indazole Carboxylic Acids

| Coupling Reagent | Base (if applicable) | Amine Source | Application Example | Reference |

|---|---|---|---|---|

| HATU | DIPEA | Aryl acids (via hydrazide intermediate) | Synthesis of Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives | jocpr.com |

| CDI | N/A | tert-Butylamine | Synthesis of N-tert-butyl-indazole-7-carboxamide | google.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazole 5 Carboxylic Acid, 3 Propyl Analogues

Positional Isomerism and Substituent Effects on the Indazole Ring System

The biological profile of indazole-based compounds is profoundly influenced by the substitution pattern on both the pyrazole (B372694) and benzene (B151609) rings. The planarity of the indazole ring, combined with its two nitrogen atoms, provides multiple sites for modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net

The carboxylic acid group is a critical pharmacophoric element in many drug molecules. nih.gov In the context of indazole derivatives, a carboxylic acid at the C-5 position is often crucial for potent biological activity. tandfonline.com This functional group, which is typically ionized at physiological pH, can engage in key interactions, such as hydrogen bonds and ionic bonds, with target proteins, particularly with arginine residues in the binding site. nih.govresearchgate.net

However, the presence of a carboxylic acid can also introduce metabolic liabilities. For instance, indole-5-carboxylic acid and indazole-5-carboxylic acid derivatives have been shown to undergo rapid glucuronidation, leading to excessive biliary excretion and low systemic plasma levels after administration. tandfonline.com This metabolic instability is a significant drawback that often necessitates medicinal chemistry efforts to find suitable replacements while preserving the desired biological activity. tandfonline.comnih.gov

The C-3 position of the indazole ring is a key site for modification, and the nature of the substituent at this position significantly modulates the compound's biological activity. nih.gov Studies on various indazole-3-carboxamides have revealed that the specific regiochemistry of the amide linker is critical for activity. For example, in a series of calcium-release activated calcium (CRAC) channel blockers, an indazole-3-carboxamide was found to be highly active, while its reverse amide isomer was inactive, highlighting the stringent structural requirements at this position. nih.govnih.gov

Introduction of alkyl groups at C-3 can have varied effects. In one study on potential anti-cancer agents, the introduction of a methyl group at the C-3 position of a 6-aminoindazole scaffold resulted in significant cytotoxicity against HCT116 colon cancer cells. nih.gov In contrast, replacing the C-3 methyl with larger alkyl groups led to non-toxic compounds, suggesting that the size and nature of the C-3 substituent are critical determinants of cellular activity. nih.gov While direct SAR data for a C-3 propyl group on the 1H-indazole-5-carboxylic acid scaffold is specific to the target, the general principle holds that alkyl substitutions at this position are pivotal for modulating biological outcomes. nih.govmdpi.com

Substitutions at other positions on the indazole ring also play a vital role in defining the pharmacological profile of the analogues.

N-1 Position: Alkylation at the nitrogen positions of the indazole ring is a common strategy in drug design. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.orgnih.gov Regioselective N-1 alkylation is often desired and can be achieved under specific synthetic conditions, for example, using sodium hydride (NaH) in tetrahydrofuran (THF). beilstein-journals.orgresearchgate.net The substituent at the N-1 position can influence the molecule's orientation in the binding pocket of a target protein and can be modified to improve properties like potency and selectivity.

C-6 Position: The C-6 position has been explored for introducing a variety of substituents to modulate activity. In the development of anti-cancer agents, placing a hydrophobic group at the C-6 position has been shown to be a successful strategy. nih.gov For example, a series of novel indazole derivatives were synthesized with a hydrophilic group at C-6 and a hydrophobic group at C-3, demonstrating potent antiproliferative efficacy. nih.govrsc.org

C-7 Position: The C-7 position is another site where substitutions can impact biological activity. Notably, 7-nitroindazole and its analogues are known inhibitors of nitric oxide synthase (nNOS). austinpublishinggroup.com This indicates that introducing substituents at the C-7 position can impart specific inhibitory profiles, making it an important position to consider in molecular design.

The following table summarizes the general effects of substitutions at various positions on the indazole ring.

| Position | Substituent Type | General Biological Relevance |

| C-5 | Carboxylic Acid | Often crucial for binding and potency; can introduce metabolic instability. tandfonline.com |

| C-3 | Alkyl (e.g., Propyl) | Modulates potency and cytotoxicity; size and nature are critical. nih.gov |

| N-1 | Alkyl/Aryl | Influences binding orientation and pharmacokinetic properties. beilstein-journals.org |

| C-6 | Hydrophobic Groups | Can enhance anti-cancer and other biological activities. nih.gov |

| C-7 | Nitro/Methoxy | Can confer specific inhibitory activity (e.g., nNOS inhibition). austinpublishinggroup.com |

Bioisosteric Replacements of the Carboxylic Acid Moiety and Their Activity Modulation

Given the essential role and metabolic drawbacks of the carboxylic acid group, its replacement with a suitable bioisostere is a common strategy in medicinal chemistry. nih.govresearchgate.net A bioisostere is a functional group that retains the key physicochemical properties of the original moiety—such as acidity, size, and hydrogen bonding capacity—while potentially improving pharmacokinetic properties like metabolic stability. nih.govcambridgemedchemconsulting.com

Tetrazole is the most widely used bioisostere for a carboxylic acid. nih.govsemanticscholar.org The 5-substituted tetrazole ring has a pKa (around 4.5-4.9) very similar to that of a carboxylic acid (pKa around 4.2-4.4), meaning it is also ionized at physiological pH. semanticscholar.orgrug.nl It is a planar group that can effectively mimic the interactions of a carboxylate. rug.nl Key advantages of the tetrazole bioisostere include:

Increased Metabolic Stability: Tetrazoles are generally resistant to the metabolic pathways that affect carboxylic acids, such as glucuronidation. researchgate.net

Enhanced Lipophilicity: Tetrazolate anions are more lipophilic than carboxylates, which can improve membrane permeability. rug.nl

Additional H-bonding: The nitrogen-rich tetrazole ring offers more opportunities for hydrogen bond interactions. rug.nl

The utility of this bioisosteric replacement has been demonstrated in numerous approved drugs, where the substitution of a carboxylic acid with a tetrazole maintained or improved biological activity and oral bioavailability. nih.govresearchgate.net

Other functional groups have also been successfully employed as carboxylic acid bioisosteres, including:

Acylsulfonamides and Sulfonylureas: These groups have pKa values in the range of carboxylic acids and can establish similar hydrogen bond geometries. nih.gov

3-Hydroxyisoxazoles: These are planar, acidic heterocycles that can effectively mimic the carboxylate functionality. nih.gov

Hydroxamic Acids: While they can act as bioisosteres, they may also be susceptible to metabolic transformations. nih.gov

The table below compares key properties of carboxylic acid and its common bioisosteres.

| Functional Group | pKa Range | Planarity | Key Features |

| Carboxylic Acid | 4.2 - 4.4 | Yes | Key for binding; prone to metabolic conjugation. semanticscholar.org |

| Tetrazole | 4.5 - 4.9 | Yes | Similar acidity, metabolically stable, more lipophilic. semanticscholar.orgrug.nl |

| Acylsulfonamide | 4 - 5 | Non-planar SO2 | Similar pKa, can improve potency and selectivity. nih.gov |

| 3-Hydroxyisoxazole | 4 - 5 | Yes | Planar, acidic heterocycle. nih.gov |

Conformational Analysis and Pharmacophore Elucidation for Indazole Scaffolds

Understanding the three-dimensional structure and key interaction points of indazole-based ligands is essential for rational drug design. Computational methods like molecular docking and pharmacophore modeling are powerful tools for this purpose. biotech-asia.orgnih.govnih.gov

Pharmacophore modeling identifies the essential spatial arrangement of features (pharmacophore) a molecule must possess to bind to a specific biological target. For indazole scaffolds, pharmacophore models often include features such as:

Hydrogen bond acceptors (e.g., the N-2 nitrogen of the indazole ring). nih.gov

Hydrogen bond donors.

Hydrophobic regions.

Aromatic rings for π-π stacking or other interactions. ugm.ac.id

For example, in the design of fibroblast growth factor receptor (FGFR) inhibitors, modeling studies predicted that an indazole scaffold would be superior to an indole core because the N-2 nitrogen could form a crucial hydrogen bond with the protein backbone. nih.govnih.gov

Conformational analysis and molecular docking studies provide insights into how indazole derivatives fit into the active site of a target protein. biotech-asia.orgmdpi.com These studies have shown that the planar indazole ring often binds in hydrophobic pockets, while substituents at various positions form specific interactions with amino acid residues. biotech-asia.org For instance, docking studies of indazole derivatives as tyrosine kinase inhibitors revealed that the indazole core can form π-alkyl and π-anion bonds with residues in the ATP binding site, contributing to their inhibitory activity. biotech-asia.org The elucidation of these binding modes allows for the rational design of new analogues with improved potency and selectivity. nih.gov

Pharmacological Research Directions and Molecular Mechanisms of Action for 1h Indazole 5 Carboxylic Acid, 3 Propyl Analogues

Research into Anticancer Modalities.

The indazole nucleus is a prominent feature in several approved anticancer drugs, and its derivatives are a major focus of ongoing cancer research. nih.govnih.gov The anticancer properties of 1H-Indazole-5-carboxylic acid, 3-propyl- analogues stem from their ability to interfere with multiple signaling pathways crucial for tumor growth, proliferation, and survival.

Kinase Inhibition (e.g., Tyrosine Threonine Kinase, FGFR, ERK1/2, Aurora Kinases, VEGFR-2).

Kinases are a family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Indazole derivatives have emerged as potent inhibitors of several key kinases implicated in oncology.

Tyrosine Threonine Kinase (TTK): Novel 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as potent and orally bioavailable inhibitors of Tyrosine Threonine Kinase (TTK), a crucial component of the spindle assembly checkpoint. rsc.orgnih.gov Systematic optimization of this series led to the identification of compounds with significant inhibitory activity. For instance, compound 75 (CFI-401870) demonstrated a TTK IC50 of less than 10 nM and a GI50 against HCT116 cancer cells of less than 0.1 μM. rsc.org This compound was shown to induce tumor growth inhibition in vivo upon oral dosing, highlighting the therapeutic potential of this class of indazole analogues. rsc.org

Fibroblast Growth Factor Receptor (FGFR): The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in cancer therapy, particularly in hepatocellular carcinoma and bladder cancer. nih.govresearchgate.net Indazole-based derivatives have been designed as selective and potent FGFR inhibitors. nih.govresearchgate.net Through structure-based drug design, a series of indazole-containing fragments were found to inhibit FGFR1–3 in the micromolar range (0.8–90 μM), with some compounds showing moderate selectivity for individual FGFRs. researchgate.net Further optimization led to the development of compounds like A34 , which showed moderate inhibitory activity against the FGFR4 V550L mutant, indicating its potential as a novel anticancer agent for hepatocellular carcinoma. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2): The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Indazole amide-based compounds have been discovered as potent inhibitors of ERK1/2. researchgate.net Optimized compounds from this series demonstrated effective inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant HT29 cells. researchgate.net A notable example is SCH772984 , a pyridine-indazole inhibitor that binds to a unique pocket in ERK1/2, leading to a prolonged on-target activity. mdpi.com

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. mdpi.com In silico fragment-based and knowledge-based drug design has led to the identification of novel indazole derivatives as potent Aurora kinase inhibitors. mdpi.comucl.ac.be Through hit-to-lead optimization, compounds with sub-type kinase selectivity have been developed. For example, compound 17 acts as a dual Aurora A and B inhibitor, while compounds 21 and 30 are selective for Aurora B and Aurora A, respectively. mdpi.comucl.ac.be

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. acs.org Indazole-based scaffolds are present in clinically used VEGFR-2 inhibitors like pazopanib (B1684535) and axitinib (B1684631). acs.org Novel dimethoxyquinazoline-indazole-aryl-urea derivatives have been synthesized and shown to possess antiangiogenic and antiproliferative activities. acs.org One 6-indazolyl triazole derivative, 16b , exhibited an IC50 value of 0.56 μM against VEGFR-2. acs.org

| Target Kinase | Compound Example | Key Findings | Reference |

|---|---|---|---|

| Tyrosine Threonine Kinase (TTK) | CFI-401870 | Potent inhibitor with TTK IC50 < 10 nM and in vivo tumor growth inhibition. | rsc.org |

| Fibroblast Growth Factor Receptor (FGFR) | A34 | Moderate inhibitory activity against FGFR4 V550L mutant. | nih.gov |

| Extracellular Signal-Regulated Kinase (ERK1/2) | SCH772984 | Binds to a unique pocket in ERK1/2, leading to prolonged on-target activity. | mdpi.com |

| Aurora Kinases | Compound 17 | Dual inhibitor of Aurora A and B. | mdpi.comucl.ac.be |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Compound 16b | IC50 value of 0.56 μM against VEGFR-2. | acs.org |

Protease Inhibition (e.g., HIV Protease, SARS-CoV-2 MPro).

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of various pathogens, including viruses.

HIV Protease: Cyclic ureas containing 3-aminoindazole P2/P2' groups have been identified as extremely potent inhibitors of HIV protease. researchgate.net The parent 3-aminoindazole compound 6 showed a Ki of less than 0.01 nM. researchgate.net An X-ray crystal structure of this compound bound to HIV protease has been obtained, providing valuable insights for further drug design. researchgate.net

SARS-CoV-2 MPro: The main protease (MPro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. Novel thiazolyl-indazole derivatives have been investigated as potential inhibitors of SARS-CoV-2 MPro. nih.govwikipedia.orgacs.org One compound containing a phenylthiazole moiety was found to inhibit protease activity with an IC50 of 92.9 μM, suggesting that the phenylthiazole scaffold is a promising starting point for the development of future MPro inhibitors. nih.govacs.org

| Target Protease | Compound Example | Key Findings | Reference |

|---|---|---|---|

| HIV Protease | Compound 6 | Extremely potent inhibitor with a Ki < 0.01 nM. | researchgate.net |

| SARS-CoV-2 MPro | Phenylthiazole-indazole derivative | Inhibited protease activity with an IC50 of 92.9 μM. | nih.govacs.org |

Other Enzyme Systems (e.g., Indoleamine 2,3-dioxygenase 1, Cytosolic Phospholipase A2α, Fatty Acid Amide Hydrolase, Aromatase, EZH2/EZH1).

The therapeutic potential of indazole analogues extends beyond kinases and proteases to a variety of other enzyme systems involved in cancer and other diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme that plays a key role in tumor immune evasion. While many IDO1 inhibitors are based on scaffolds like imidazole (B134444) and triazole, the indazole scaffold has also been explored. It has been suggested that indazole-based compounds may preferentially bind to the ferrous form of IDO1.

Cytosolic Phospholipase A2α (cPLA2α): cPLA2α is a key enzyme in the inflammatory cascade, and its inhibitors are being investigated as potential anti-inflammatory drugs. An indazole derivative, compound 4 , was synthesized and found to be a moderate inhibitor of cPLA2α. Interestingly, the S-enantiomer of this compound was twice as active as the R-enantiomer.

Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the hydrolysis of endocannabinoids and other bioactive fatty acid amides. rsc.org Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. While specific indazole-based FAAH inhibitors are not detailed in the provided context, the development of both reversible and irreversible inhibitors of FAAH is an active area of research.

Aromatase: Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. researchgate.net While many non-steroidal aromatase inhibitors are based on imidazole and triazole scaffolds, the structural similarities suggest the potential for indazole-based analogues to also exhibit inhibitory activity. researchgate.netucl.ac.be

EZH2/EZH1: Enhancer of zeste homolog 2 (EZH2) and 1 (EZH1) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is involved in epigenetic gene silencing. Hyperactivity of PRC2 is associated with numerous cancers. Many potent small-molecule inhibitors of EZH2 and EZH1 feature an indazole ring attached to a pyridonemethyl-amide core. For example, UNC1999 is a potent dual inhibitor of both EZH2 and EZH1.

Investigations into Anti-inflammatory Actions (e.g., Cyclooxygenase-2).

Inflammation is a key process in many diseases, and indazole derivatives have shown promise as anti-inflammatory agents. nih.govnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. A series of novel (aza)indazole derivatives have been developed as selective COX-2 inhibitors. Through structural modifications, compound 16 was identified, which exhibited an effective COX-2 inhibitory activity with an IC50 value of 0.409 μM and excellent selectivity over COX-1. Another study synthesized 2,3-diphenyl-2H-indazole derivatives, such as compounds 18, 21, 23, and 26 , which displayed in vitro inhibitory activity against human COX-2.

| Target Enzyme | Compound Example | Key Findings | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Compound 16 | Potent and selective COX-2 inhibitor with an IC50 of 0.409 μM. | |

| Cyclooxygenase-2 (COX-2) | Compound 18 | Displayed in vitro inhibitory activity against human COX-2. |

Research into Antimicrobial Properties (Antibacterial, Antifungal).

Indazole derivatives have demonstrated a wide range of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. nih.govnih.gov

Antibacterial Activity: A series of N-methyl-3-aryl indazoles have shown activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov In another study, novel indazole derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com Some of these compounds, such as 5a, 5b, 5i, and 5j , showed excellent inhibitory activity against different microbial strains. rsc.org Furthermore, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target.

Antifungal Activity: Indazole derivatives have also been investigated for their antifungal properties. A series of N-methyl-3-aryl inazoles were found to be active against the fungal strain Candida albicans. nih.gov Additionally, novel indazole-linked triazoles have been developed as potential antifungal agents. researchgate.net One such analogue, 12j , which has a 5-bromo substitution on the indazole ring, exhibited significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. researchgate.net This compound also showed excellent efficacy against Candida albicans in a murine infection model when administered orally. researchgate.net

| Activity | Organism(s) | Compound Example | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | N-methyl-3-aryl indazoles | Showed activity against various bacterial strains. | nih.gov |

| Antifungal | Candida albicans, Aspergillus spp. | Compound 12j | Significant in vitro and in vivo antifungal activity. | researchgate.net |

Modulation of Receptor Systems (e.g., Serotonin Receptors, Estrogen Receptors, Adrenergic Receptors).

Indazole analogues have been shown to interact with various receptor systems, highlighting their potential for treating a range of neurological and endocrine-related disorders.

Serotonin Receptors: Indazole derivatives have been identified as potent antagonists of the 5-HT3 receptor. nih.gov One such compound, 6g (BRL 43694) , was found to be a potent and selective 5-HT3 antagonist and an effective antiemetic agent. nih.gov Other studies have focused on the 5-HT4 receptor, leading to the discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as new 5-HT4R ligands with high selectivity. More recently, novel indazole derivatives are being explored as serotonergic psychedelic agents, targeting the 5-HT2A and 5-HT1A receptors, for the potential treatment of psychosis and other CNS disorders.

Estrogen Receptors: Indazole-based compounds have been developed as selective ligands for estrogen receptors. A series of nonsteroidal compounds with a phenyl-2H-indazole core showed high affinity and selectivity for ERβ. The best compounds had affinities for ERβ comparable to estradiol, with over 100-fold selectivity. Additionally, indazole-based N-alkylthiazolidenediones have been developed as selective inverse agonists of the estrogen-related receptor α (ERRα), with potential applications as anti-diabetic agents. acs.org

Adrenergic Receptors: Novel indazole derivatives have been prepared and evaluated as agonists for the human β3-adrenergic receptor (AR). nih.govmdpi.com An initial hit compound, 5 , exhibited significant β3-AR agonistic activity (EC50 = 21 nM) but also showed activity at the α1A-AR. mdpi.com Further modification of the 3-substituent of the indazole moiety led to the development of compound 11 , which had a potent β3-AR agonistic activity (EC50 = 13 nM) and high selectivity (>769-fold) over the α1A-AR. mdpi.comucl.ac.be Another compound, 15 , was identified as a highly potent and orally available β3-AR agonist (EC50 = 18 nM) with high selectivity over β1-, β2-, and α1A-ARs, making it a potential candidate for the treatment of overactive bladder. nih.gov

Future Directions and Emerging Research Avenues for 1h Indazole 5 Carboxylic Acid, 3 Propyl

Paving New Synthetic Routes: The Quest for Diverse Indazoles

The development of novel synthetic methodologies is paramount to expanding the chemical diversity of indazole derivatives, thereby broadening the scope of their potential therapeutic applications. nih.govbenthamscience.com Current research efforts are focused on creating more efficient, selective, and environmentally friendly synthetic pathways. benthamscience.com A significant trend is the exploration of metal-catalyzed cross-coupling reactions, which have demonstrated considerable success in the functionalization of the indazole core. nih.gov Furthermore, catalyst-free approaches and one-pot synthesis strategies are gaining traction, offering streamlined processes for generating complex indazole structures. acs.org The advent of transition metal-free annulation and cascade reactions presents a powerful tool for constructing carbo/heterocyclic molecules, including diverse indazole scaffolds. researchgate.net

| Synthetic Strategy | Description | Key Advantages |

| Metal-Catalyzed Cross-Coupling | Employs transition metals like palladium and copper to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the indazole ring. nih.gov | High efficiency, broad substrate scope, and the ability to create complex molecules. |

| Catalyst-Free Reactions | Utilizes reaction conditions that do not require a metal catalyst, often relying on the inherent reactivity of the starting materials. acs.org | Reduced cost, lower toxicity, and simplified purification processes. |

| One-Pot Synthesis | A strategy where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates. | Increased efficiency, reduced waste, and shorter reaction times. |

| Transition Metal-Free Annulation | Involves the formation of a new ring onto an existing molecule without the use of a transition metal catalyst, often utilizing highly reactive intermediates like arynes. researchgate.net | Access to unique and diverse molecular architectures. |

These evolving synthetic methodologies will undoubtedly accelerate the discovery of novel 1H-Indazole-5-carboxylic acid, 3-propyl- analogs with enhanced biological activities.

The Digital Revolution in Drug Discovery: AI and Computational Tools

The integration of advanced computational and artificial intelligence (AI) tools is revolutionizing the drug discovery pipeline for indazole-based compounds. researchgate.netresearchgate.net These in silico methods offer the potential to significantly reduce the time and cost associated with bringing a new drug to market by streamlining various stages of the process, from target identification to lead optimization. nih.govnih.gov

| Computational Application | Description | Impact on Indazole Drug Discovery |

| Target Identification | AI algorithms analyze biological data to identify novel protein targets that may be modulated by indazole derivatives. researchgate.net | Expands the potential therapeutic applications of indazoles. |

| Virtual Screening | Large libraries of virtual compounds are screened against a biological target to identify potential hits. nih.gov | Accelerates the identification of lead compounds. |

| Toxicity Prediction | In silico models predict the potential adverse effects of new indazole derivatives, reducing the likelihood of late-stage failures. crimsonpublishers.com | Improves the safety profile of drug candidates. |

| De Novo Drug Design | AI generates novel molecular structures with optimized properties for a specific biological target. crimsonpublishers.com | Facilitates the creation of highly potent and selective indazole-based drugs. |

The synergy between computational predictions and experimental validation is expected to expedite the development of the next generation of indazole-based therapeutics.

Uncharted Territory: Discovering New Biological Targets and Pathways

While the anti-cancer properties of indazole derivatives are well-documented, a significant area of future research lies in the identification of novel biological targets and pathways through which these compounds exert their effects. nih.govnih.gov The diverse pharmacological activities of indazoles, including anti-inflammatory, antibacterial, and anti-HIV properties, suggest that their mechanism of action is multifaceted and not yet fully understood. nih.gov

Researchers are actively seeking to uncover new protein kinases and other enzymes that are modulated by 1H-Indazole-5-carboxylic acid, 3-propyl- and its analogs. nih.gov For example, recent studies have explored the potential of indazole derivatives as inhibitors of glutamate (B1630785) racemase, a key enzyme in bacterial peptidoglycan synthesis, highlighting their potential as novel antibacterial agents. researchgate.net The identification of these undiscovered targets will open up new avenues for therapeutic intervention in a wide range of diseases.

Enhancing Therapeutic Efficacy: Multi-Targeting Agents and Prodrug Strategies

To address the complexity of diseases like cancer, which often involve multiple pathological pathways, the design of multi-targeting agents based on the indazole scaffold is a promising strategy. nih.gov These agents are designed to interact with several biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The traditional "one drug, one target" paradigm is being challenged by the development of multi-target directed ligands (MTDLs) that can offer a more holistic therapeutic approach. nih.gov

Furthermore, the development of prodrugs represents another key strategy for improving the therapeutic profile of indazole derivatives. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve drug delivery, enhance bioavailability, and reduce off-target side effects.

A Holistic View: Integrating Synthesis with Biophysical and Structural Biology

A comprehensive understanding of how 1H-Indazole-5-carboxylic acid, 3-propyl- and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The integration of chemical synthesis with advanced biophysical and structural biology techniques provides the necessary tools for this in-depth analysis. bepress.com

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of an indazole derivative bound to its target protein. This structural information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity, and for guiding the design of more potent and specific inhibitors. Biophysical methods, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can provide quantitative data on the binding thermodynamics and kinetics of these interactions. This integrated approach, combining synthesis with detailed structural and biophysical characterization, will be instrumental in the development of highly optimized indazole-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-propyl-1H-indazole-5-carboxylic acid?

- Methodological Approach :

- Carbodiimide-mediated coupling : Utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol to couple the indazole scaffold with amines or other nucleophiles. Reaction conditions (e.g., solvent, temperature, stoichiometry) should be optimized to minimize side products .

- Condensation reactions : Adapt protocols from structurally similar indazole derivatives, such as reacting phenylhydrazine with substituted cyclohexanones under acidic or basic conditions. Reaction monitoring via TLC or HPLC is critical .

- Key Considerations : Purity can be enhanced via recrystallization or column chromatography.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- Spectroscopy : Confirm functional groups via FT-IR (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C for substituent positions) .

- Crystallography : Use single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry, as demonstrated in MOF studies .

- Thermal Analysis : TGA to assess stability and solvent retention (e.g., DMF in MOF synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.